molecular formula C8H6N4 B6416778 6-ethynyl-9-methyl-9H-purine CAS No. 477301-10-3

6-ethynyl-9-methyl-9H-purine

Número de catálogo: B6416778
Número CAS: 477301-10-3
Peso molecular: 158.16 g/mol
Clave InChI: XMVFXBMYXYYNFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Ethynyl-9-methyl-9H-purine is a chemically modified purine analog designed for advanced research applications, particularly in the development of targeted covalent inhibitors. The core structure is based on the 9H-purine scaffold, a fundamental heterocyclic system in medicinal chemistry . The key functional group is the ethynyl moiety at the C6 position, which serves as a versatile handle for bioorthogonal reactions and as an electrophilic warhead capable of irreversible binding to biological nucleophiles. This compound is of significant interest in chemical biology and drug discovery. Primary research indicates that 6-ethynylpurines can act as potent, irreversible inhibitors of specific kinases, such as Nek2 (Never in mitosis gene a-related kinase 2) . The inhibition mechanism involves a conjugate addition reaction between the terminal alkyne of the purine and a cysteine residue (e.g., Cys-22 in Nek2) located near the target enzyme's ATP-binding site, forming a stable thioalkenyl adduct . This covalent mode of action can lead to prolonged target suppression and is a validated strategy for creating high-selectivity kinase inhibitors. The 9-methyl substitution in this specific analogue can influence both the compound's reactivity and its metabolic stability, offering a point of optimization for research purposes. Studies on isomers of this compound have shown that the nature of the N-alkyl substituent can significantly impact the reactivity of the ethynyl group, demonstrating the importance of this molecular region for fine-tuning inhibitor properties . Beyond kinase inhibition, purine derivatives are extensively explored as cytotoxic agents and apoptosis inducers in oncology research, forming the basis of several clinically used anticancer drugs . The 6-ethynyl-9-methyl-9H-purine scaffold provides a versatile platform for further synthetic elaboration via click chemistry or other coupling reactions, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

6-ethynyl-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-3-6-7-8(10-4-9-6)12(2)5-11-7/h1,4-5H,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVFXBMYXYYNFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethynyl-9-methyl-9H-purine typically involves the alkylation of 6-ethynylpurine with methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for 6-ethynyl-9-methyl-9H-purine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

6-ethynyl-9-methyl-9H-purine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form 6-ethynyl-9-methyl-9H-purine derivatives with different degrees of saturation.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield 6-formyl-9-methyl-9H-purine, while reduction can produce 6-ethyl-9-methyl-9H-purine.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 6-ethynyl-9-methyl-9H-purine typically involves alkynylation reactions, such as the Sonogashira coupling. This method allows for the introduction of the ethynyl group at the 6-position of the purine ring, enhancing its reactivity and biological profile. The compound exhibits unique properties due to the presence of both ethynyl and methyl substituents on the purine structure, which contribute to its stability and interaction with biological targets.

Anticancer Properties

Research has shown that 6-ethynyl-9-methyl-9H-purine exhibits significant anticancer activity. It has been identified as a selective inhibitor of Nek2 (NIMA-related kinase 2), a protein kinase involved in centrosome separation during mitosis. Inhibitors of Nek2 have been explored for their potential to disrupt cancer cell proliferation by inducing mitotic defects .

In a study, derivatives of 6-ethynylpurines demonstrated cytotoxic effects against chronic myeloid leukemia cell lines, suggesting that these compounds can effectively target cancerous cells through mechanisms involving nucleophilic attack on reactive sites within the purine structure .

Enzyme Inhibition

6-Ethynyl-9-methyl-9H-purine acts as a substrate for conjugate addition reactions with various nucleophiles, including amines and thiols. This property enables its use in developing irreversible inhibitors for enzymes implicated in disease states, particularly cancer . The ability to modify the ethynyl group further enhances its potential as a therapeutic agent by allowing for structure-activity relationship (SAR) studies to optimize efficacy and selectivity against specific targets.

Drug Development

The unique structure of 6-ethynyl-9-methyl-9H-purine makes it a valuable scaffold in drug discovery. Its derivatives have been synthesized and evaluated for their inhibitory activity against various kinases, with promising results indicating potential use as anticancer therapeutics .

Probes for Biological Research

The compound has also been utilized as a probe in biological studies to understand kinase signaling pathways better. By selectively inhibiting Nek2, researchers can elucidate its role in cell cycle regulation and centrosome dynamics, contributing to the broader understanding of cancer biology .

Case Studies and Research Findings

StudyFindingsApplications
Demonstrated that 6-ethynylpurines are effective Nek2 inhibitors with IC50 values around 140 nMPotential anticancer agents targeting mitotic regulation
Identified cytotoxicity in chronic myeloid leukemia cell linesDevelopment of targeted therapies for leukemia
Explored structure-guided design leading to potent irreversible inhibitorsAdvancements in selective kinase inhibition strategies

Mecanismo De Acción

The mechanism of action of 6-ethynyl-9-methyl-9H-purine involves its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The ethynyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound can intercalate into DNA, disrupting replication and transcription processes.

Comparación Con Compuestos Similares

Similar Compounds

    6-methylpurine: Lacks the ethynyl group and has different biological activity.

    9-ethyl-9H-purine: Has an ethyl group instead of a methyl group at the 9-position.

    6-chloro-9-methyl-9H-purine: Contains a chlorine atom at the 6-position instead of an ethynyl group.

Uniqueness

6-ethynyl-9-methyl-9H-purine is unique due to the presence of both an ethynyl and a methyl group, which confer distinct chemical reactivity and biological activity compared to other purine derivatives. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

6-Ethynyl-9-methyl-9H-purine, a purine derivative with the molecular formula C8H6N4, has garnered significant attention in biochemical research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C8H6N4
CAS Number : 477301-10-3

The compound features an ethynyl group at the 6-position and a methyl group at the 9-position of the purine ring, which contribute to its distinct chemical reactivity and biological properties .

Target of Action

The primary target of 6-ethynyl-9-methyl-9H-purine is Nek2 kinase , a serine/threonine protein kinase involved in regulating cell division and centrosome separation during mitosis .

Mode of Action

As a covalent inhibitor , this compound binds irreversibly to Nek2, leading to its inactivation. This inhibition impacts critical cellular processes, particularly those related to cell cycle regulation, resulting in potential cell death in cancerous cells .

Anticancer Properties

Research indicates that 6-ethynyl-9-methyl-9H-purine exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting growth in chronic myeloid leukemia (CML) cell lines through its interaction with Nek2 .

Table 1: Biological Activity Summary

Activity TypeDescriptionReference
CytotoxicityInduces cell death in CML cell lines
Kinase InhibitionSelective inhibition of Nek2
Cell Cycle DisruptionAffects mitotic processes leading to apoptosis

Case Studies and Research Findings

  • Nek2 Inhibition Study : A study demonstrated that 6-ethynyl-9-methyl-9H-purine could inhibit Nek2 with an IC50 value of approximately 12 μM. The compound's ability to covalently bind to the kinase was confirmed through time-dependent inhibition assays .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of purines revealed that modifications at the 2- and 6-positions can enhance selectivity and potency against Nek2. This highlights the potential for developing more effective derivatives based on the core structure of 6-ethynyl-9-methyl-9H-purine .
  • Cytotoxicity Mechanism : The cytotoxic effects observed in CML cells were attributed to nucleophilic attack on the electrophilic alkyne or alkene groups within the compound, suggesting a mechanism where amino acid residues play a crucial role in mediating its effects .

Applications in Medicine

The ongoing research into 6-ethynyl-9-methyl-9H-purine suggests its potential as a therapeutic agent, particularly for treating cancers associated with aberrant Nek2 activity. Its unique mechanism as a covalent inhibitor positions it as a promising candidate for drug development aimed at targeting specific kinases involved in tumorigenesis.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 6-ethynyl-9-methyl-9H-purine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves alkylation or substitution reactions on purine precursors. For example, introducing the methyl group at the 9-position can be achieved via alkylation using methyl halides under basic conditions (e.g., potassium carbonate in DMF) . The ethynyl group at the 6-position may require Sonogashira coupling or palladium-catalyzed cross-coupling with terminal alkynes . Optimizing reaction temperature (e.g., 60–80°C for alkylation) and solvent choice (polar aprotic solvents like DMF or acetonitrile) significantly impacts yield and purity. Monitoring via TLC or HPLC ensures reaction completion .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of 6-ethynyl-9-methyl-9H-purine?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying substituent positions and regioselectivity. Mass spectrometry (MS) confirms molecular weight, while High-Resolution MS (HRMS) validates the empirical formula . Purity assessment via HPLC (C18 columns, acetonitrile/water gradients) or melting point analysis is recommended. For crystalline derivatives, X-ray crystallography provides definitive structural confirmation .

Q. What initial biological screening approaches are recommended for assessing the pharmacological potential of this compound?

  • Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., phosphodiesterases, kinases) due to purines’ role in signaling pathways. Use fluorescence-based or radiometric assays to quantify IC₅₀ values . Cell viability assays (MTT or resazurin) in cancer or immune cell lines can screen for cytotoxicity or immunomodulatory effects. Always include positive controls (e.g., theophylline for phosphodiesterase inhibition) and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data reported for 6-ethynyl-9-methyl-9H-purine across different studies?

  • Methodological Answer : Contradictions often arise from variability in experimental models or compound purity. Standardize assays using validated cell lines (e.g., HEK293 for kinase assays) and ensure compound purity >95% via HPLC . Perform dose-response curves in triplicate and compare results under identical conditions (e.g., pH, serum concentration). Meta-analyses of published data can identify confounding factors, such as off-target effects or metabolite interference .

Q. What strategies are effective in designing analogs of this compound to explore structure-activity relationships (SAR)?

  • Methodological Answer : Focus on modifying substituents at the 6- and 9-positions. For example:

  • Replace the ethynyl group with aryl or alkyl groups via Suzuki-Miyaura coupling .
  • Introduce electron-withdrawing groups (e.g., chloro, nitro) at the 2-position to enhance electrophilic reactivity .
    Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities to target proteins like adenosine receptors. Synthesize a library of analogs and screen them in parallel using high-throughput assays .

Q. How can the synthetic pathway be optimized to scale up production without compromising purity?

  • Methodological Answer : Implement Design of Experiments (DoE) to identify critical parameters (e.g., catalyst loading, solvent volume). For example, reducing palladium catalyst from 5 mol% to 1 mol% in cross-coupling reactions lowers costs while maintaining yield . Use flow chemistry for continuous purification and minimize side reactions. Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) where possible .

Data Contradiction Analysis

  • Example : If one study reports potent phosphodiesterase inhibition (IC₅₀ = 10 nM) while another shows no activity, evaluate:
    • Purity : Confirm compound integrity via NMR and MS to rule out degradation .
    • Assay Conditions : Check for differences in buffer composition (e.g., Mg²⁺ concentration affects enzyme activity) .
    • Biological Model : Test the compound in multiple cell lines or primary cells to assess cell-type specificity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.